molecular formula C23H18N2O5S B6523975 methyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-5-phenylthiophene-2-carboxylate CAS No. 477326-56-0

methyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-5-phenylthiophene-2-carboxylate

Cat. No.: B6523975
CAS No.: 477326-56-0
M. Wt: 434.5 g/mol
InChI Key: DCPZPHVGJRPFSO-UHFFFAOYSA-N
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Description

Methyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-5-phenylthiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a benzamido group, and a pyrrolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as temperature and solvent choice.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-5-phenylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-5-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-30-23(29)21-17(13-18(31-21)14-5-3-2-4-6-14)24-22(28)15-7-9-16(10-8-15)25-19(26)11-12-20(25)27/h2-10,13H,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPZPHVGJRPFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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